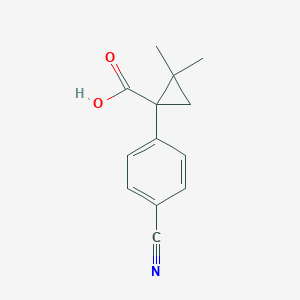

1-(4-Cyanophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid

Description

1-(4-Cyanophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid (CAS: Not explicitly provided; Ref: 3D-EPD42602 in ) is a cyclopropane derivative featuring a carboxylic acid group, two methyl substituents on the cyclopropane ring, and a 4-cyanophenyl aromatic moiety. This molecule is commercially available as a versatile scaffold for pharmaceutical and agrochemical research, with pricing ranging from €783 (50 mg) to €2,325 (500 mg) .

Analogous compounds (e.g., 1-(3-chlorophenyl)cyclopropane derivatives in ) are synthesized via esterification followed by cyclopropane ring closure, suggesting similar pathways for the target compound.

Properties

IUPAC Name |

1-(4-cyanophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-12(2)8-13(12,11(15)16)10-5-3-9(7-14)4-6-10/h3-6H,8H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOUWUENZRLICAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(C2=CC=C(C=C2)C#N)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Cyanophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-cyanobenzyl chloride with 2,2-dimethylcyclopropanecarboxylic acid in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4-Cyanophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(4-Cyanophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Cyanophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: Electron-withdrawing groups (e.g., -CN, -F) lower pKa values (increasing acidity) compared to electron-donating groups (e.g., -OCH₃). Positional isomerism: The 3-cyanophenyl isomer () has similar physicochemical properties to the 4-cyanophenyl target compound but differs in reactivity due to steric and electronic effects.

Biological Relevance :

Commercial and Industrial Relevance

- The 4-cyanophenyl derivative is priced higher (€783/50 mg) than its 3-cyanophenyl isomer (€749/50 mg), reflecting demand for para-substituted aromatic intermediates in medicinal chemistry .

- Halogenated analogs (e.g., 1-(4-chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid, ) are prioritized in pesticide research due to enhanced metabolic stability .

Biological Activity

Overview

1-(4-Cyanophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid is an organic compound notable for its unique structural features, including a cyclopropane ring and a 4-cyanophenyl substituent. Its molecular formula is C13H13NO2, with a molecular weight of approximately 215.2 g/mol . This compound has garnered interest in various fields, particularly for its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure

The compound's structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the cyclopropanation of a suitable precursor. A common method includes reacting 4-cyanobenzyl chloride with 2,2-dimethylcyclopropanecarboxylic acid in the presence of a base such as sodium hydride. This reaction is usually conducted in aprotic solvents like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclopropane ring.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains and fungi by interfering with their cellular processes. The mechanism is believed to involve disruption of cell membrane integrity and inhibition of essential metabolic pathways .

Anticancer Effects

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms such as:

- Inhibition of cell proliferation : The compound may disrupt cell cycle progression.

- Induction of oxidative stress : This can lead to cellular damage and apoptosis.

- Modulation of signaling pathways : It may affect pathways involved in cell survival and death .

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains revealed that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL. These results indicate its potential as a lead compound for developing new antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 150 |

| Pseudomonas aeruginosa | 200 |

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 25 µM. Flow cytometry analysis indicated that treatment led to increased apoptosis rates in treated cells compared to controls.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 30 |

| MCF-7 | 25 |

| A549 | 35 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions may include:

- Binding to enzymes : The compound may act as an inhibitor or modulator of enzyme activity.

- Receptor interaction : It could influence receptor-mediated signaling pathways, which are crucial for cellular responses.

- Alteration of protein conformation : This can disrupt normal protein function and lead to cellular stress responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.